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molecular formula C9H13NO2S B1295146 N-(2-phenylethyl)methanesulfonamide CAS No. 33893-36-6

N-(2-phenylethyl)methanesulfonamide

Cat. No. B1295146
M. Wt: 199.27 g/mol
InChI Key: JGDDFCYMSLNOGJ-UHFFFAOYSA-N
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Patent
US06800651B2

Procedure details

To a 10° C. solution of phenethylamine (12.1 g, 0.100 mol) and triethylamine (11.1 g, 0.110 mol) in CH2Cl2 (50 mL) was added methanesulfonyl chloride (12.6 g, 0.110 mol) dropwise over 10 min. The solution was stirred at room temperature for 1.5 h and was then washed with 1 N HCl (5×20 mL). The organic phase was directly concentrated to provide the intermediate title compound, N-(methylsulfonyl)(2-phenylethyl)amine, (21.2 g, 93.3%) as an oil. 1H NMR (300 MHz) 7.32 (m, 2H), 7.23 (m, 3H), 4.30 (br s, 1H), 3.40 (t, 2H, J=3.9), 2.88 (t, 2H, J=4.2), 2.81 (s, 3H).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>C(Cl)Cl>[CH3:17][S:18]([NH:9][CH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12.6 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was then washed with 1 N HCl (5×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was directly concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CS(=O)(=O)NCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: PERCENTYIELD 93.3%
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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